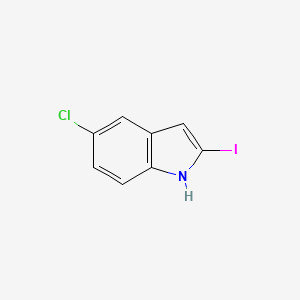

5-Chloro-2-iodo-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJWQAFKNSDRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311925 | |

| Record name | 5-Chloro-2-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388032-50-5 | |

| Record name | 5-Chloro-2-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1388032-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-iodo-1H-indole: A Technical Guide to a Versatile Synthetic Building Block

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic drugs.[1][2] Among its halogenated derivatives, 5-Chloro-2-iodo-1H-indole has emerged as a particularly valuable building block for drug discovery and development. Its unique substitution pattern, featuring two different halogens at strategic positions, allows for selective and sequential functionalization, providing a powerful tool for constructing complex molecular architectures. This guide offers an in-depth analysis of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structure

This compound is a solid organic compound characterized by an indole heterocyclic core. The structure features a chlorine atom substituted at the C5 position of the benzene ring and an iodine atom at the C2 position of the pyrrole ring. This arrangement is pivotal to its synthetic utility. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, enabling highly regioselective chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1388032-50-5 | [3] |

| Molecular Formula | C₈H₅ClIN | [3] |

| Molecular Weight | 277.49 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥97% | [3] |

Synthesis and Reactivity Profile

The synthetic value of this compound lies in its predictable and selective reactivity. Understanding its synthesis and subsequent chemical behavior is crucial for its effective application.

Regioselective Synthesis

The most common and direct route to this compound is the regioselective iodination of the readily available precursor, 5-chloro-1H-indole. The C2 position of the indole ring is inherently electron-rich and susceptible to electrophilic substitution. This allows for the direct introduction of iodine at this position while leaving the C5-chloro group untouched.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a representative method for the synthesis of this compound.

Objective: To synthesize this compound from 5-chloro-1H-indole via electrophilic iodination.

Materials:

-

5-chloro-1H-indole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Argon or Nitrogen gas supply

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Schlenk line or balloon setup for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 5-chloro-1H-indole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes. Maintaining an inert atmosphere is good practice to prevent potential side reactions, although this reaction is often robust to air.

-

Reagent Addition: While stirring the solution, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.

-

Scientist's Note: NIS is a mild and effective electrophilic iodinating agent. Using a slight excess ensures complete consumption of the starting material. The reaction is typically exothermic and should be monitored.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Workup:

-

Once the reaction is complete, quench it by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Scientist's Note: The bicarbonate wash removes succinimide byproduct and any acidic impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Differential Reactivity: The Key to Utility

The primary advantage of this molecule is the differential reactivity of the C-I and C-Cl bonds. The C2-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position, with the C5-Cl bond remaining intact for potential subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy.

Caption: Synthetic pathway to a complex bioactive core.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [4]It causes skin and serious eye irritation and may cause respiratory irritation. [4]Prolonged or repeated exposure may cause damage to organs. * Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. [3]Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [4]* Handling: Avoid generation of dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4] This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the precise and differential reactivity of its two halogen substituents. It provides a reliable and strategic entry point for the synthesis of complex, functionalized indole derivatives. For researchers in drug discovery, this compound is not merely a starting material but a versatile tool that enables efficient SAR exploration and the construction of novel therapeutic candidates, particularly in the field of oncology. Its predictable reactivity and synthetic accessibility ensure its continued importance in medicinal chemistry.

References

-

Gomaa, H. A. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Retrieved from [Link]

-

PubChem. (2025). 5-chloro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Shang, H., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-(piperidine-1-carbonyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Bergman, J., & Venemalm, L. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

SciTechDaily. (2025). Breakthrough In Indole Chemistry Could Accelerate Drug Development. Retrieved from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole synthesis using 2‐iodoaniline and cuprous acetylides. Retrieved from [Link]

-

Jones, C. P., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-METHYL-1H-INDOLE | CAS 1075-35-0. Retrieved from [Link]

-

Al-Shamari, A. A., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Reactivity of indole derivatives towards oxygenated radicals. Retrieved from [Link]

-

C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 1388032-50-5 | AChemBlock [achemblock.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

5-Chloro-2-iodo-1H-indole CAS number and molecular weight

An In-Depth Technical Guide to 5-Chloro-2-iodo-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative of significant interest to the chemical and pharmaceutical sciences. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its regioselective synthesis, and explore its reactivity and strategic applications as a versatile building block in drug development and complex molecule synthesis. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable synthetic intermediate.

Core Compound Identification

This compound is a disubstituted indole featuring a chlorine atom at the C5 position of the benzene ring and an iodine atom at the C2 position of the pyrrole ring. These substitutions create a unique electronic and steric profile, making it a highly valuable precursor for further chemical modifications.

| Identifier | Value | Source |

| CAS Number | 1388032-50-5 | [1][2][3] |

| Molecular Formula | C₈H₅ClIN | [1][3] |

| Molecular Weight | 277.49 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2][3] |

| SMILES | ClC1=CC2=C(C=C1)N/C(I)=C\2 | [2][3] |

Physicochemical & Spectroscopic Profile

While exhaustive experimental data for this specific compound is not broadly published, its properties can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs.[4][5]

-

Appearance: Expected to be a white to off-white or pale yellow crystalline solid.

-

Solubility: Likely soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF); sparingly soluble in alcohols and insoluble in water.[4]

Predicted Spectroscopic Characteristics

Spectroscopic analysis is essential for structural verification. The following are expected characteristics:

-

¹H NMR (Proton NMR): The spectrum will feature distinct signals for the aromatic protons and the N-H proton.[5] The N-H proton is expected as a broad singlet in the downfield region (δ 10.0-12.0 ppm). The proton at C3 will likely appear as a singlet or a doublet with small coupling around δ 6.5-7.0 ppm. The protons on the chlorinated benzene ring (H4, H6, H7) will show characteristic aromatic splitting patterns.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals. The C2 carbon, bearing the iodine, will be significantly shifted upfield compared to an unsubstituted indole. The C5 carbon, attached to the electron-withdrawing chlorine, will also have a characteristic chemical shift around δ 125 ppm.[5]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will include a sharp N-H stretch around 3300-3400 cm⁻¹, C-H aromatic stretches just above 3000 cm⁻¹, and characteristic C-Cl and C-I stretches in the fingerprint region.[4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) will be observed at m/z ≈ 277. The isotopic pattern will be highly characteristic due to the presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and monoisotopic iodine (¹²⁷I).

Synthesis Protocol: Regioselective C2-Iodination

The synthesis of this compound is most effectively achieved via the direct, regioselective iodination of the commercially available starting material, 5-chloro-1H-indole. The C2 position of the indole ring is the most nucleophilic carbon, particularly after deprotonation of the N-H group, making it the primary site for electrophilic attack.

Reagent of Choice: N-Iodosuccinimide (NIS) is the preferred iodinating agent for this transformation.[1][6] It is an easy-to-handle, crystalline solid that serves as a source of an electrophilic iodine atom ("I⁺").[7] Unlike molecular iodine (I₂), NIS-mediated reactions are often cleaner, proceed under milder conditions, and do not produce HI as a stoichiometric byproduct, which can lead to side reactions.[7]

Experimental Methodology

Reaction Scheme: 5-chloro-1H-indole + N-Iodosuccinimide (NIS) → this compound

Materials:

-

5-chloro-1H-indole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indole (1.0 eq).

-

Dissolution: Add anhydrous DCM (or THF) to dissolve the starting material completely under an inert atmosphere. A typical concentration is 0.1-0.2 M.

-

Cooling (Causality): Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and to minimize the formation of potential di-iodinated or other side products, thereby enhancing regioselectivity.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the cooled solution in one portion. A slight excess of NIS ensures the complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any remaining NIS and elemental iodine.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[8] The specific substitution pattern of this compound provides two distinct and orthogonal handles for synthetic diversification, making it an exceptionally powerful building block.

Key Reactive Sites

The molecule's utility stems from its well-defined reactive centers:

-

C2-Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, alkynyl, and amino groups at the C2 position.

-

N-H Group: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated, allowing for modification of the pyrrole ring.

-

C3 Position: While C2 is iodinated, the C3 position remains a nucleophilic site that can participate in electrophilic substitution reactions, such as the Mannich or Vilsmeier-Haack reactions, albeit with reactivity moderated by the existing substituents.

-

C5-Chloro Group: The C-Cl bond is much stronger than the C-I bond, allowing for selective cross-coupling at the C2 position. However, under more forcing conditions, the C5 position can also undergo nucleophilic aromatic substitution or be used in cross-coupling, providing a second, orthogonal site for modification.

Diagram of Molecular Reactivity

Caption: Key reactive sites on the this compound scaffold.

Role in Drug Discovery

Halogenated intermediates are critical in modern drug discovery.[9] this compound serves as a versatile starting point for generating libraries of complex indole derivatives for biological screening. For instance, indole-2-carboxamides, which can be synthesized from this intermediate, have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[10] The strategic placement of the chloro and iodo groups allows for precise structural modifications to optimize potency, selectivity, and pharmacokinetic properties (ADME) of lead compounds.

Safety and Handling

General Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Reagent Safety: N-Iodosuccinimide (NIS) is an oxidizing agent and should be handled with care. Avoid contact with combustible materials.

Storage:

-

Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

References

- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | CAS: 1388032-50-5 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 7. calibrechem.com [calibrechem.com]

- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-iodo-1H-indole

Introduction: The Significance of 5-Chloro-2-iodo-1H-indole in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of halogen atoms on this privileged structure can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 1388032-50-5) is a particularly valuable synthetic intermediate.[1] The presence of two different halogens at electronically distinct positions (the electron-rich pyrrole ring and the benzenoid ring) offers orthogonal handles for further functionalization through various cross-coupling reactions, making it a versatile building block for creating diverse molecular architectures.[2][3]

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the unambiguous identification and characterization of this compound. The insights provided herein are grounded in established spectroscopic principles and supported by data from closely related analogs, offering a robust framework for researchers in drug development and synthetic chemistry.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the IUPAC numbering convention for the this compound scaffold.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the N-H proton and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine at C5 and the iodine at C2.[4]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Assignment |

| H1 (N-H) | 11.0 - 12.5 | broad singlet | - | The N-H proton of indoles is typically deshielded and appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[4] |

| H3 | 6.5 - 6.7 | singlet or narrow doublet | J ≈ 1-2 Hz | The iodine at C2 removes the typical coupling partner for H3. A small long-range coupling to H1 or H7 may be observed. |

| H4 | 7.5 - 7.7 | doublet | J ≈ 2 Hz | This proton is ortho to the electron-withdrawing chlorine at C5, leading to a downfield shift. It exhibits meta-coupling to H6. |

| H6 | 7.1 - 7.3 | doublet of doublets | J ≈ 8.7 Hz, 2 Hz | H6 is coupled to both H7 (ortho-coupling) and H4 (meta-coupling). |

| H7 | 7.3 - 7.5 | doublet | J ≈ 8.7 Hz | This proton is ortho to H6 and shows a characteristic ortho-coupling constant. |

Predicted data is based on known substituent effects on the indole ring and data from analogs like 5-chloroindole.[5]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the halogen substituents.

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C2 | ~75 | The carbon bearing the iodine (C2) is significantly shielded due to the "heavy atom effect" of iodine. This is a highly characteristic signal. |

| C3 | ~105 | C3 is adjacent to the iodinated carbon and is expected to be shielded relative to unsubstituted indole. |

| C3a | ~129 | A quaternary carbon at the junction of the two rings. |

| C4 | ~121 | This carbon is influenced by the adjacent C5-Cl bond. |

| C5 | ~126 | The carbon directly attached to the chlorine atom is deshielded. |

| C6 | ~123 | |

| C7 | ~112 | |

| C7a | ~135 | A quaternary carbon at the junction of the two rings, adjacent to the nitrogen. |

Predicted data is based on general principles of ¹³C NMR spectroscopy and data for halogenated indoles.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns upon ionization.

For this compound (C₈H₅ClIN), the expected exact mass is approximately 292.92 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺).[7] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Iodine is essentially monoisotopic (¹²⁷I). This will result in a characteristic M+2 peak with roughly one-third the intensity of the main molecular ion peak, providing a clear signature for the presence of one chlorine atom.

Predicted Fragmentation Pathway:

The indole ring is relatively stable. Fragmentation is likely to be initiated by the loss of the halogen atoms.

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will display characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3300 | Medium, Sharp | Characteristic of the indole N-H group. The position can be affected by hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for C-H bonds on an aromatic ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region, corresponding to the vibrations of the indole ring system. |

| C-Cl Stretch | 800 - 600 | Strong | The exact position can vary, but a strong absorption in this region is indicative of the C-Cl bond. |

| C-I Stretch | 600 - 500 | Medium to Strong | The C-I bond vibration occurs at a lower frequency due to the larger mass of iodine. |

These predictions are based on established IR correlation tables and data for related halogenated aromatic compounds.[8]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

Sources

- 1. This compound 97% | CAS: 1388032-50-5 | AChemBlock [achemblock.com]

- 2. Indole synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 5-chloro-2-iodo-1-methyl-1H-indole [smolecule.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-Indole Derivatives

Abstract

5-Chloro-indole derivatives represent a cornerstone in medicinal chemistry and drug development, valued for their wide-ranging biological activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical method for the unambiguous structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectral features characteristic of the 5-chloro-indole scaffold. We will delve into the causal relationships between molecular structure and spectral output, influenced by the electronic effects of the chlorine substituent. This document further outlines field-proven, self-validating protocols for sample preparation and data acquisition, and introduces advanced 2D NMR techniques for resolving complex structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the confident characterization of 5-chloro-indole derivatives.

The Foundational Role of NMR in Characterizing 5-Chloro-Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, and the introduction of a chlorine atom at the C5 position significantly modulates its physicochemical and pharmacological properties.[3][4] This "magic chlorine" can enhance binding affinity, improve metabolic stability, or alter the electronic distribution of the molecule to optimize its therapeutic effect.[3] Consequently, precise and unequivocal confirmation of the molecular structure, including the exact position of the chlorine substituent, is paramount.

NMR spectroscopy provides an unparalleled, non-destructive window into the molecular architecture. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity and spatial relationships of atoms within a molecule. For 5-chloro-indole derivatives, NMR is indispensable for:

-

Confirming the integrity of the indole core.

-

Verifying the C5-substitution pattern.

-

Elucidating the structure of appended side chains.

-

Assessing sample purity.

This guide will equip you with the foundational knowledge and practical protocols to interpret the NMR spectra of these compounds with a high degree of confidence.

The Spectroscopic Influence of the C5-Chloro Substituent

The chlorine atom at the C5 position exerts a profound influence on the electronic environment of the entire indole ring system. This is primarily due to two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond framework. This effect is strongest at the point of attachment (C5) and diminishes with distance, causing a general deshielding of nearby nuclei. Deshielded nuclei require a stronger applied magnetic field to achieve resonance and thus appear at a higher chemical shift (further downfield).

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This effect increases electron density, particularly at the ortho (C4, C6) and para (C7a) positions, leading to a shielding effect.

The net result observed in the NMR spectrum is a combination of these effects. For the 5-chloro-indole scaffold, the inductive effect tends to dominate, leading to a downfield shift of the benzene ring protons and carbons compared to unsubstituted indole.

Decoding the ¹H NMR Spectrum of 5-Chloro-Indole Derivatives

The ¹H NMR spectrum of a 5-chloro-indole derivative is characterized by distinct signals arising from the pyrrole and benzene ring protons. The precise chemical shifts and coupling constants are diagnostic of the substitution pattern.

Characteristic Proton Signals and Splitting Patterns

-

N-H Proton (H1): This proton typically appears as a broad singlet in the most downfield region of the spectrum, usually between δ 8.0-12.0 ppm.[1] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[5]

-

Pyrrole Ring Protons (H2, H3):

-

Benzene Ring Protons (H4, H6, H7): The chlorine at C5 breaks the symmetry of the benzene ring, resulting in three distinct aromatic signals.

-

H4: This proton is ortho to the C5-Cl and experiences a significant deshielding effect. It typically appears as a doublet around δ 7.6 ppm, with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling to H6.[6]

-

H6: This proton is also ortho to the C5-Cl. It resonates as a doublet of doublets around δ 7.1-7.2 ppm, showing coupling to both H7 (ortho-coupling, J ≈ 8.7 Hz) and H4 (meta-coupling, J ≈ 2.0 Hz).[1][6]

-

H7: This proton is meta to the C5-Cl and resonates as a doublet around δ 7.2-7.4 ppm, with a large ortho-coupling to H6 (J ≈ 8.7 Hz).[1][6]

-

Summary of ¹H NMR Data

The following table summarizes the characteristic chemical shifts and coupling constants for the parent 5-chloro-indole scaffold. Note that these values can shift depending on the solvent and the presence of other substituents.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H1 (N-H) | 8.0 - 12.0 | broad singlet (br s) | - |

| H2 | 7.1 - 7.3 | doublet of doublets (dd) or triplet (t) | ³J(H2,H3) ≈ 3.2 Hz, ³J(H2,H1) ≈ 2.8 Hz |

| H3 | 6.4 - 6.5 | doublet of doublets (dd) or triplet (t) | ³J(H3,H2) ≈ 3.2 Hz, ³J(H3,H1) ≈ 2.0 Hz |

| H4 | ~7.6 | doublet (d) | ⁴J(H4,H6) ≈ 2.0 Hz |

| H6 | 7.1 - 7.2 | doublet of doublets (dd) | ³J(H6,H7) ≈ 8.7 Hz, ⁴J(H6,H4) ≈ 2.0 Hz |

| H7 | 7.2 - 7.4 | doublet (d) | ³J(H6,H7) ≈ 8.7 Hz |

Data compiled from various sources, including ChemicalBook and BenchChem.[1][6]

Interpreting the ¹³C NMR Spectrum of 5-Chloro-Indole Derivatives

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers valuable information about their electronic environment.

Characteristic Carbon Signals

-

Pyrrole Ring Carbons (C2, C3):

-

Bridgehead Carbons (C3a, C7a): These quaternary carbons connect the two rings and are found at approximately δ 128-130 ppm (C3a) and δ 134-135 ppm (C7a).[1][7]

-

Benzene Ring Carbons (C4, C5, C6, C7):

-

C5: The carbon directly attached to the chlorine atom (ipso-carbon) is significantly influenced by the substituent. It is typically found around δ 125 ppm.[1][7] While chlorine is electronegative, the "heavy atom effect" can lead to a shift that is not as far downfield as might be expected.

-

C4, C6, C7: These carbons resonate in the aromatic region between δ 111 ppm and δ 123 ppm.[1][7] Specifically, C4 and C6 are typically found around 118-122 ppm, while C7 is often the most shielded of the benzene carbons, appearing around 111-112 ppm.

-

Summary of ¹³C NMR Data

The table below provides the expected chemical shift ranges for the carbon atoms in the 5-chloro-indole core.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C2 | 123 - 125 |

| C3 | ~102 |

| C3a | 128 - 130 |

| C4 | 118 - 120 |

| C5 | ~125 |

| C6 | 121 - 123 |

| C7 | 111 - 112 |

| C7a | 134 - 135 |

Data compiled from BenchChem and supporting information from The Royal Society of Chemistry.[1][7]

Experimental Protocols: A Self-Validating System

The quality of NMR data is critically dependent on meticulous sample preparation and appropriate data acquisition parameters. The following protocols are designed to ensure high-resolution, artifact-free spectra.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[8][9] For less soluble or more polar derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent alternatives.[9][10]

-

Determine Sample Amount:

-

Dissolution: Weigh the sample accurately into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11][12] Gently vortex or sonicate the vial to ensure the sample dissolves completely, creating a homogeneous solution.

-

Filtration: To achieve optimal spectral resolution by removing particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1][12]

-

Final Volume and Labeling: The final solution height in the NMR tube should be between 4.5 and 5.0 cm.[8][12] Cap the tube securely and label it clearly.

Caption: General workflow for NMR analysis of 5-chloro-indole derivatives.

Protocol 2: Standard ¹H NMR Data Acquisition (400/500 MHz)

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').[1]

-

Spectral Width (SW): ~16 ppm, centered around 6 ppm.[1]

-

Acquisition Time (AQ): 2-4 seconds.[1]

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate signal integration.[1]

-

Number of Scans (NS): 8-16 scans for samples with adequate concentration.

-

Data Processing: Apply Fourier transform, phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.[9][13]

Protocol 3: Standard ¹³C NMR Data Acquisition (100/125 MHz)

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width (SW): ~240 ppm, centered around 120 ppm.

-

Relaxation Delay (D1): 2 seconds.[1]

-

Number of Scans (NS): 256 to 1024 scans (or more), depending on the sample concentration.[1]

-

Data Processing: Apply Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate using the solvent signal (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).[13]

Advanced Techniques for Unambiguous Assignments: 2D NMR

For derivatives with complex or overlapping signals, one-dimensional spectra may be insufficient for a complete structural assignment. In these cases, two-dimensional (2D) NMR techniques are invaluable.[14][15]

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are J-coupled (typically through 2-3 bonds).[14] It is extremely useful for tracing the connectivity of the aromatic spin systems on the benzene ring (H4-H6-H7) and confirming couplings in the pyrrole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[14] It is a powerful tool for resolving proton signal overlap by spreading the signals across the much wider ¹³C chemical shift range, allowing for definitive assignment of both ¹H and ¹³C signals.[14][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, providing crucial information about the connectivity across quaternary carbons and heteroatoms.

Caption: Key through-bond J-coupling correlations in the 5-chloro-indole ring.

A Logic-Based Approach to Spectral Interpretation

When faced with an unknown 5-chloro-indole derivative, a systematic approach is key to a confident structural assignment.

Caption: Decision-making flowchart for interpreting 5-chloro-indole NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of 5-chloro-indole derivatives provide a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts and coupling patterns. The electronic influence of the C5-chloro substituent creates a unique and predictable spectroscopic fingerprint. By employing the robust experimental protocols and logical interpretive strategies outlined in this guide, researchers can confidently elucidate the structures of these important molecules, accelerating the pace of discovery in medicinal chemistry and drug development. When faced with ambiguity, the application of 2D NMR techniques provides a powerful and definitive solution.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurochlor.org [eurochlor.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Common NMR Solvents [wiredchemist.com]

- 11. organomation.com [organomation.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like melting point and solubility of 5-Chloro-2-iodo-1H-indole

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-iodo-1H-indole: Melting Point and Solubility

Introduction: The Significance of Physicochemical Characterization

In the landscape of modern drug discovery and chemical synthesis, the indole scaffold remains a cornerstone of medicinal chemistry. Its halogenated derivatives, such as this compound, are of particular interest due to the unique electronic and steric properties imparted by the halogen substituents, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. Understanding the fundamental physical properties of such compounds is not a mere academic exercise; it is a critical prerequisite for successful research and development.

This guide provides a detailed examination of two core physical properties of this compound: its melting point and solubility. These parameters are paramount, governing everything from reaction kinetics and purification strategies to formulation development and bioavailability.[1] A compound's melting point serves as a crucial indicator of purity and provides insights into its crystal lattice energy, while its solubility dictates how it will behave in both biological systems and laboratory settings.[2][3][4] This document will delve into the theoretical underpinnings of these properties, present established values, and provide detailed, field-proven protocols for their experimental determination.

Physicochemical Profile of this compound

The introduction of both a chlorine and an iodine atom onto the indole ring significantly alters the molecule's properties compared to the parent indole structure. The electron-withdrawing nature of the halogens and the increased molecular weight contribute to stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1388032-50-5 | [5][6] |

| Molecular Formula | C₈H₅ClIN | [5][6] |

| Formula Weight | 277.49 g/mol | [5][6] |

| Melting Point | While a specific experimental value is not consistently reported in publicly available literature, related halogenated indole derivatives typically exhibit melting points in the range of 150-250°C.[7] The presence of halogen substituents is expected to significantly increase the melting point compared to unsubstituted indole (52-54°C) due to increased molecular weight and stronger intermolecular interactions.[7][8] | N/A |

| Solubility | Water: Limited solubility is expected due to the predominantly hydrophobic character of the bicyclic aromatic system.[7] Organic Solvents: Enhanced solubility is observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which can engage in favorable dipole-dipole interactions.[7] | N/A |

The Critical Role and Determination of Melting Point

The melting point is one of the most reliable and fundamental physical properties measured for a solid organic compound.[2][3] In drug development, it is far more than a simple physical constant; it is a gateway to understanding a compound's purity, stability, and potential for oral absorption.[2][4]

Expertise & Experience: Why Melting Point Matters

-

Indicator of Purity: A pure crystalline solid typically exhibits a sharp and characteristic melting point range of 0.5-1.0°C. The presence of even small amounts of impurities will disrupt the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[9][10] This phenomenon, known as melting point depression, is a cornerstone of purity assessment.

-

Link to Bioavailability: For poorly soluble drugs, a high melting point often correlates with lower solubility and, consequently, potentially lower oral absorption.[2][3] This is because a higher melting point suggests stronger intermolecular forces within the crystal lattice, which require more energy to overcome during the dissolution process. Therefore, melting point can be an early-stage guide in selecting drug candidates with a higher likelihood of success.[2][3]

Experimental Protocol: Melting Point Determination

This protocol describes the determination of a melting point range using a modern digital apparatus, such as a Mel-Temp or DigiMelt.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Crushing the crystals on a watch glass with a spatula is effective. This ensures uniform heat transfer.

-

Firmly tap the open end of a capillary tube onto the powdered sample. A small amount of solid (1-2 mm in height) should be forced into the tube.

-

Invert the tube and tap the closed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.[10][11] Proper packing prevents air gaps and ensures accurate measurement.[12]

-

-

Measurement - Rapid Determination (Optional but Recommended):

-

Insert the capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range.[10] This saves time in the subsequent, more precise measurement.

-

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new, properly prepared capillary tube.

-

Set a slow heating rate of approximately 1-2°C per minute. A slow rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2.

-

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by its inherent checks. For authoritative identification, a "mixed melting point" test can be performed.[9][10] By mixing the unknown sample with an authentic standard of this compound, a sharp, undepressed melting point confirms its identity. If the melting point is depressed and broad, the samples are not identical.[10] Furthermore, consistency across at least two careful determinations validates the obtained range.

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

The Foundational Importance and Determination of Solubility

Solubility, the ability of a solute to dissolve in a solvent, is a fundamental property that dictates the design of chemical reactions, enables purification techniques like recrystallization, and is a primary determinant of a drug's absorption and distribution in the body.[1][13]

Expertise & Experience: The "Like Dissolves Like" Principle

The solubility of an organic compound is governed by the principle of "like dissolves like."[14] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound has a mixed character:

-

Non-polar character: The fused aromatic benzene and pyrrole rings are largely non-polar and hydrophobic.

-

Polar character: The N-H bond in the indole ring can act as a hydrogen bond donor, and the electronegative chlorine and iodine atoms create dipole moments.

This structure leads to the prediction that this compound will be poorly soluble in a highly polar solvent like water but will readily dissolve in organic solvents that can interact with its polar and non-polar regions.[7] Furthermore, solubility tests in acidic or basic aqueous solutions can provide strong evidence for the presence of acidic or basic functional groups.[15][16]

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of a compound in various solvents, allowing for its classification.

Methodology:

-

General Procedure:

-

To a small test tube, add approximately 25 mg of this compound.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).

-

After each addition, shake the tube vigorously for 10-20 seconds.[13][15]

-

Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of about 3% (25 mg in 0.75 mL).

-

-

Solvent Sequence:

-

Water (H₂O): To determine general polarity. The presence of the large aromatic system suggests insolubility.

-

5% Aqueous HCl: To test for basic functional groups (e.g., amines). If the compound dissolves, it indicates the formation of a more polar protonated salt.[16]

-

5% Aqueous NaOH: To test for acidic functional groups (e.g., phenols, carboxylic acids). The N-H proton of the indole is very weakly acidic and is not expected to be deprotonated by NaOH, thus the compound should remain insoluble.

-

Organic Solvents (e.g., Dichloromethane, Acetone, Ethanol): To assess solubility in common reaction and purification solvents. Based on its structure, the compound is expected to be soluble in these solvents.

-

Trustworthiness: A Validating Classification System

This systematic approach provides a reliable method for classifying an unknown compound. The solubility behavior in different solvents provides strong clues about the functional groups present and the overall polarity of the molecule. For a known compound like this compound, this sequence confirms its expected neutral, largely hydrophobic character.

Visualization: Solubility Testing Workflow

Caption: Systematic workflow for qualitative solubility analysis.

Conclusion

The physical properties of this compound, particularly its melting point and solubility, are defining characteristics that are indispensable for its application in research and drug development. The high melting point, a consequence of its halogenated structure, serves as a reliable marker for purity. Its characteristic solubility—poor in water but favorable in various organic solvents—dictates the conditions for its synthesis, purification, and formulation. The robust experimental protocols detailed in this guide provide the necessary framework for researchers to accurately and reliably determine these critical parameters, ensuring the integrity of their scientific endeavors and paving the way for the successful development of novel therapeutics.

References

- Smolecule. (n.d.). Buy 5-chloro-2-iodo-1-methyl-1H-indole.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

University of South Alabama. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of South Alabama. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Arizona. (2009, May 21). An interesting relationship between drug absorption and melting point. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

St. Olaf College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An interesting relationship between drug absorption and melting point | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019, November). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved from [Link]

-

ResearchGate. (2025, December 4). (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Retrieved from [Link]

-

PubMed. (2025, December). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 5-chloro-3-nitro-2-phenyl-1H-indole. Retrieved from [Link]

Sources

- 1. jmpas.com [jmpas.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. researchgate.net [researchgate.net]

- 4. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97% | CAS: 1388032-50-5 | AChemBlock [achemblock.com]

- 6. 5-Chloro-2-iodoindole | 1388032-50-5 [amp.chemicalbook.com]

- 7. Buy 5-chloro-2-iodo-1-methyl-1H-indole [smolecule.com]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. athabascau.ca [athabascau.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. byjus.com [byjus.com]

- 12. scribd.com [scribd.com]

- 13. chem.ws [chem.ws]

- 14. m.youtube.com [m.youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of Halogenated Indoles in Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 5-Chloro-3-iodo-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. This whitepaper provides a comprehensive technical overview of a specific halogenated indole derivative, 5-Chloro-3-iodo-1H-indole (C₈H₅ClIN), a versatile building block in synthetic organic chemistry and drug discovery. We will delve into its structural elucidation, established synthetic protocols, detailed characterization methodologies, and its utility in the development of novel therapeutic agents. This guide is intended to serve as an expert resource, bridging fundamental chemical principles with practical, field-proven applications.

The indole nucleus is a privileged scaffold, prominently featured in numerous natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-cancer agent vincristine. The strategic introduction of halogen atoms, such as chlorine and iodine, onto the indole ring system profoundly influences the molecule's physicochemical and pharmacological properties. Halogens can modulate lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding, a non-covalent interaction of growing importance in rational drug design.

5-Chloro-3-iodo-1H-indole, in particular, represents a synthetically valuable intermediate. The chlorine at the 5-position enhances lipophilicity and can serve as a metabolic blocker, while the iodine at the 3-position provides a reactive handle for further chemical elaboration through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This dual functionalization makes it an attractive starting material for constructing complex molecular architectures.

Structural Elucidation and IUPAC Nomenclature

The molecular formula C₈H₅ClIN corresponds to several possible isomers. However, the most synthetically accessible and widely utilized isomer is 5-Chloro-3-iodo-1H-indole .

-

Core Structure: The molecule is built upon a bicyclic indole ring system.

-

Substituents:

-

A chlorine atom (Chloro) is attached to position 5 of the indole ring.

-

An iodine atom (Iodo) is attached to position 3 of the indole ring.

-

-

Nomenclature: The "1H" designation specifies that the nitrogen atom at position 1 bears a hydrogen atom, which is the standard tautomeric form of indole.

Below is a diagram illustrating the numbering convention of the indole ring and the structure of the title compound.

Caption: Indole ring numbering and the structure of 5-Chloro-3-iodo-1H-indole.

Synthesis Protocols: A Self-Validating Experimental Workflow

The reliable synthesis of 5-Chloro-3-iodo-1H-indole is paramount for its use in further research. The most common and robust method involves a two-step sequence starting from the commercially available 5-chloroindole. This protocol is designed as a self-validating system, where successful iodination is confirmed by straightforward analytical techniques.

Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier (Example) |

| 5-Chloroindole | C₈H₆ClN | >98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | >98% | Sigma-Aldrich |

| Acetonitrile (MeCN) | CH₃CN | Anhydrous | Fisher Scientific |

| Sodium Thiosulfate | Na₂S₂O₃ | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | ACS Grade | VWR |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Fisher Scientific |

Step-by-Step Experimental Protocol

Reaction: Electrophilic iodination of 5-chloroindole at the C3 position. The C3 position is the most nucleophilic carbon on the indole ring, making it highly susceptible to electrophilic attack.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloroindole (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of indole).

-

Cool the flask to 0 °C in an ice-water bath. This is crucial to control the reaction rate and minimize the formation of side products.

-

-

Reagent Addition:

-

In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 eq) in anhydrous acetonitrile.

-

Add the NIS solution dropwise to the stirred solution of 5-chloroindole over 15-20 minutes. The slight excess of NIS ensures complete consumption of the starting material.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes). The product spot should be less polar (higher Rf value) than the starting material. The reaction is complete when the 5-chloroindole spot is no longer visible.

-

-

Work-up and Quenching:

-

Once the reaction is complete, quench the excess NIS by adding saturated aqueous sodium thiosulfate solution until the orange/brown color of iodine disappears.

-

Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for the synthesis of 5-Chloro-3-iodo-1H-indole.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons. The absence of a signal around 6.5-7.0 ppm, corresponding to the C3-proton of the starting material, and the appearance of a singlet for the C2-proton around 7.5 ppm are key indicators of successful C3-iodination.

-

¹³C NMR: The carbon spectrum will show a signal for the C3 carbon shifted significantly upfield due to the heavy atom effect of iodine.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the formula C₈H₅ClIN. The isotopic pattern for one chlorine and one iodine atom will be a definitive feature.

-

Melting Point (MP): A sharp melting point indicates high purity of the crystalline product. The literature value for 5-Chloro-3-iodo-1H-indole is typically in the range of 105-110 °C.

Applications in Drug Development and Medicinal Chemistry

The true value of 5-Chloro-3-iodo-1H-indole lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening. The C3-iodo group is a key functional handle for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position is highly reactive towards palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. This is a powerful method for building biaryl structures often found in kinase inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 3-alkynylindoles, which are precursors to a wide range of heterocyclic systems and are found in some anti-HIV agents.

-

Heck Coupling: Reaction with alkenes to form 3-vinylindoles.

The diagram below illustrates the central role of 5-Chloro-3-iodo-1H-indole in accessing diverse chemical scaffolds.

Caption: Synthetic utility of 5-Chloro-3-iodo-1H-indole in cross-coupling reactions.

Conclusion

5-Chloro-3-iodo-1H-indole is more than just a chemical compound defined by an IUPAC name; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its strategic halogenation provides both metabolic stability and a reactive site for diversification. The robust and well-understood synthetic and analytical protocols associated with this molecule make it a reliable starting point for discovery campaigns targeting a wide range of diseases. This guide has provided a comprehensive overview, from synthesis to application, to empower researchers in their pursuit of novel therapeutic agents.

References

-

5-Chloro-3-iodo-1H-indole ; PubChem, National Center for Biotechnology Information; [Link]

-

5-Chloro-3-iodo-1H-indole ; Anichem; [Link]

-

5-Chloro-3-iodo-1H-indole ; Chem-Space; [Link]

-

5-Chloro-3-iodo-1H-indole ; Chemsky; [Link]

-

5-Chloro-3-iodo-1H-indole ; ChemScence; [Link]

-

5-Chloro-3-iodo-1H-indole ; MolPort; [Link]

The Architecture of Bioactivity: A Technical Guide to the Synthesis of Carbazole Alkaloids

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Therapeutic Promise of the Carbazole Scaffold

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, represent a cornerstone in the edifice of natural product chemistry and drug discovery.[1][2][3][4] Isolated predominantly from terrestrial plants of the Rutaceae family, such as those from the genera Murraya, Glycosmis, and Clausena, these molecules exhibit a remarkable breadth of biological activities.[2][5] Their planar, electron-rich tricyclic structure serves as a privileged scaffold, enabling potent interactions with various biological targets. This has rendered them invaluable as lead compounds in the development of novel therapeutics, particularly in oncology.[2][3][4][6]

Prominent members of this family, such as the anticancer agent ellipticine and the potent protein kinase inhibitor staurosporine, have spurred decades of synthetic exploration.[7][8][9] The core challenge and scientific art lie in the precise construction of the carbazole nucleus and the strategic installation of functional groups that dictate the molecule's bioactivity. This guide provides an in-depth exploration of both classical and contemporary synthetic strategies, elucidates the causal relationships behind methodological choices, and offers field-proven insights into the synthesis of these vital compounds.

Pillar I: Classical Strategies for Forging the Carbazole Core

The foundational methods for carbazole synthesis have provided the chemical community with robust and reliable pathways to this heterocyclic system for over a century. Understanding these classical reactions is essential, as they often serve as key steps in more complex, modern total syntheses.

The Borsche–Drechsel Cyclization: An Acid-Catalyzed Cascade

First described independently by Edmund Drechsel in 1888 and Walther Borsche in 1908, the Borsche–Drechsel cyclization is a powerful method for synthesizing 1,2,3,4-tetrahydrocarbazoles.[10][11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone derived from cyclohexanone or its derivatives.[10][12] The resulting tetrahydrocarbazole can then be dehydrogenated to afford the fully aromatic carbazole.

The causality behind this reaction is a beautiful example of acid-catalyzed rearrangement chemistry, closely analogous to the famed Fischer indole synthesis.[10][12][13] The process is initiated by the condensation of an arylhydrazine with cyclohexanone to form the key arylhydrazone intermediate.

Reaction Mechanism: Borsche-Drechsel Cyclization

The mechanism proceeds through several key steps:

-

Hydrazone Formation: An arylhydrazine reacts with cyclohexanone to form the corresponding cyclohexanone arylhydrazone.

-

Protonation and Tautomerization: The hydrazone is protonated under acidic conditions, facilitating tautomerization to its more reactive enamine form.

-

[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a thermally-induced[8][8]-sigmatropic rearrangement, creating a new C-C bond and breaking the weak N-N bond.[12]

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular electrophilic attack of the aniline nitrogen onto the imine carbon, followed by the elimination of ammonia to yield the stable, aromatic tetrahydrocarbazole ring system.[10]

Caption: The Borsche-Drechsel Cyclization Workflow.

The Fischer Indole Synthesis: A Versatile Precursor Route

The Fischer indole synthesis, a reaction of even broader applicability, can be adeptly applied to the synthesis of carbazoles, particularly oxo-tetrahydrocarbazoles.[14][15][16] This method typically involves the reaction of an arylhydrazine with a cyclic ketone, such as cyclohexane-1,2-dione, under acidic conditions.[14] The mechanistic underpinnings are shared with the Borsche-Drechsel cyclization, relying on the pivotal[8][8]-sigmatropic rearrangement.[17] This strategy has been employed in the synthesis of various natural products and their analogues, including the tetracyclic anticancer agent ellipticine.[18][19]

Pillar II: The Precision of Modern Synthetic Strategies

While classical methods are robust, the demand for increased efficiency, functional group tolerance, and regiocontrol has driven the development of modern synthetic technologies. Transition metal catalysis, in particular, has revolutionized the construction of the carbazole framework.

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Palladium catalysis has emerged as the preeminent tool for modern carbazole synthesis.[20][21][22][23] These methods offer unparalleled control and efficiency, often proceeding under milder conditions than their classical counterparts. Key strategies include:

-

Intramolecular C-H Amination/Arylation: This powerful approach involves the palladium-catalyzed cyclization of diarylamines.[20][22] The reaction forges the final C-N or C-C bond of the pyrrole ring through the activation of a C-H bond on one of the aryl rings.[20][24] This strategy is highly convergent and allows for the synthesis of complex, unsymmetrical carbazoles.[20][25] The choice of oxidant, such as Cu(OAc)₂, Oxone, or even molecular oxygen, is critical for regenerating the active Pd(II) catalyst.[20][22][24]

-

Tandem N-Arylation and C-H Functionalization: In an elegant one-pot procedure, anilines can be coupled with dihaloarenes or aryl triflates.[21][24] The same palladium catalyst first facilitates a Buchwald-Hartwig amination to form a diarylamine intermediate, which then undergoes an intramolecular C-H activation to yield the carbazole product.[24] This minimizes purification steps and improves overall yield.

-

Domino N-H/C-H Bond Activation: Ackermann and others have developed methods where anilines react with 1,2-dihaloarenes in a palladium-catalyzed domino sequence, activating both an N-H and a C-H bond to construct the carbazole ring in a single, efficient operation.[25]

Caption: General Scheme for Palladium-Catalyzed Carbazole Synthesis.

Other Modern Methodologies

Beyond palladium, other innovative strategies have been developed:

-

Electrocyclization Reactions: Photochemical or thermal electrocyclization of divinylindoles or related precursors can be a powerful method for constructing the carbazole core, particularly for complex polycyclic systems like staurosporine.[26][27]

-

Lewis Acid-Catalyzed Reactions: Lewis acids can promote cascade or domino reactions, such as Friedel-Crafts alkylations and cycloadditions, to rapidly assemble highly functionalized carbazole scaffolds.[28]

-

Iron-Mediated Synthesis: The use of tricarbonyliron-coordinated cyclohexadienylium ions as potent electrophiles allows for a highly convergent route to a wide array of carbazoles through electrophilic aromatic substitution followed by oxidative cyclization.[5][25]

Case Study: The Total Synthesis of Staurosporine Aglycone (K-252c)

The indolocarbazole alkaloids, such as staurosporine, are potent inhibitors of protein kinase C and represent significant targets in oncology research.[27][29] The synthesis of the aglycone core, K-252c (staurosporinone), showcases the power of modern synthetic methods. Many approaches rely on the convergent coupling of two indole units followed by an oxidative electrocyclization to form the polyaromatic framework.[27][29]

More recent strategies, such as that reported by Gaunt and coworkers, utilize a sequential C-H functionalization approach.[27][29] This elegant route builds complexity on a simple arene core through a series of highly selective copper- and palladium-catalyzed C-H activation reactions, demonstrating the precision of modern catalysis in constructing complex natural products.[27][29]

Biological Activity and Therapeutic Horizons

The therapeutic potential of carbazole alkaloids is vast and continues to be an active area of research. Their planar structure allows them to intercalate into DNA, while various substituents enable specific interactions with a range of enzymes.[2][3][4]

| Alkaloid | Primary Biological Activity | Mechanism of Action | Therapeutic Potential |

| Ellipticine | Anticancer[7][8] | DNA Intercalation, Topoisomerase II Inhibition[7][8] | Chemotherapy[30] |

| Staurosporine | Potent Kinase Inhibitor[9] | Non-selective inhibition of Protein Kinase C (PKC) and other kinases[27][31] | Cancer, Neurological Disorders[32] |

| Murrayanine | Anti-inflammatory, Anticancer[33][34] | Inhibition of NO production, Cell cycle arrest[33][34] | Anti-inflammatory, Oncology[35] |

| Carbazomycin B | Antifungal, Antibiotic | Not fully elucidated | Anti-infective |

| Glycoborine | Antibiotic[36] | Not fully elucidated | Anti-infective |

The anticancer activity of these compounds often stems from their ability to inhibit topoisomerases, enzymes critical for DNA replication, or to modulate signaling pathways by inhibiting protein kinases.[7][8][32] Ellipticine and its derivatives, for instance, are well-documented inhibitors of topoisomerase II and affect pathways such as PI3K/AKT and MAPK.[7][8] Staurosporine and its analogues are powerful, albeit non-selective, kinase inhibitors that have been instrumental in studying signal transduction pathways.[27][32][37] The search for more selective carbazole-based kinase inhibitors is a major focus of current drug development efforts.[32][37][38]

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole via Borsche-Drechsel Cyclization